An In-depth Technical Guide on Omigapil Maleate and the GAPDH-Siah1 Mediated Apoptosis Pathway
An In-depth Technical Guide on Omigapil Maleate and the GAPDH-Siah1 Mediated Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil (also known as TCH346 or CGP3466) is a small molecule neuroprotective agent that has been investigated for its therapeutic potential in various neurodegenerative and muscular diseases.[1] Its primary mechanism of action involves the inhibition of a specific cell death pathway mediated by the interaction of two key proteins: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Siah E3 Ubiquitin Protein Ligase 1 (Siah1). This technical guide provides a comprehensive overview of the GAPDH-Siah1 mediated apoptosis pathway, the mechanism by which Omigapil maleate intervenes, and the experimental methodologies used to investigate these processes.
The GAPDH-Siah1 Mediated Apoptosis Pathway: A Dual-Function Protein's Role in Cell Death
GAPDH is a well-known enzyme critical to glycolysis, a central pathway of energy metabolism. However, emerging evidence has revealed its non-glycolytic roles, including its participation in programmed cell death, or apoptosis.[2][3][4] The GAPDH-Siah1 pathway represents a key cascade through which apoptotic signals are transduced to the nucleus, ultimately leading to cellular demise.
The sequence of events is as follows:
-
Apoptotic Stimulus and Nitric Oxide (NO) Production: A variety of cellular stressors and apoptotic stimuli can trigger the production of nitric oxide (NO) by nitric oxide synthases (NOS).[2][5][6]
-
S-Nitrosylation of GAPDH: NO mediates a post-translational modification of GAPDH called S-nitrosylation, specifically at the Cysteine-150 residue (Cys150) in its active site.[5][7] This modification inactivates the glycolytic function of GAPDH.[5]
-
Conformational Change and Binding to Siah1: S-nitrosylation induces a conformational change in GAPDH, which confers upon it the ability to bind to Siah1, an E3 ubiquitin ligase.[2][3][5] Siah1 is a protein involved in the ubiquitination and subsequent proteasomal degradation of target proteins.[8][9]
-
Nuclear Translocation: Siah1 possesses a nuclear localization signal (NLS), which GAPDH lacks.[10][11] By binding to Siah1, GAPDH is effectively "escorted" from the cytoplasm into the nucleus as a protein complex.[2][5][10]
-
Nuclear Stabilization and Apoptotic Action: Once in the nucleus, GAPDH stabilizes the otherwise rapidly degraded Siah1 protein.[2][5] This stabilized GAPDH-Siah1 complex is then able to ubiquitinate and degrade various nuclear proteins, leading to the activation of pro-apoptotic genes like p53 and ultimately, cell death.[1][2]
Caption: The GAPDH-Siah1 mediated apoptosis signaling pathway.
Omigapil Maleate: A Targeted Inhibitor of the GAPDH-Siah1 Interaction
Omigapil intervenes at a critical early stage of this death cascade. Its mechanism of action is characterized by a direct interaction with GAPDH.
-
Binding to GAPDH: Omigapil binds directly to the GAPDH protein.[1][12]
-
Inhibition of S-Nitrosylation: This binding prevents the initial S-nitrosylation of GAPDH that is triggered by nitric oxide.[1]
-
Blocking Complex Formation: By preventing S-nitrosylation, Omigapil effectively blocks the conformational change required for GAPDH to bind to Siah1.[1][5]
-
Preventing Nuclear Translocation and Apoptosis: Since the GAPDH-Siah1 complex cannot form, its translocation to the nucleus is inhibited, and the downstream apoptotic signaling is averted.[1][12]
Notably, Omigapil's neuroprotective action is reported to be 100 times more potent than selegiline, another neuroprotective agent, but it does not inhibit monoamine oxidase (MAO) enzymes.[1]
Caption: Mechanism of action of Omigapil in the GAPDH-Siah1 pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data related to Omigapil from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Omigapil
| Parameter | Value | Model System | Reference |
| Active Concentration Range | 10⁻¹² M to 10⁻⁵ M | Cellular and rodent models | [1] |
| Maximum Activity Concentration | ~10⁻⁹ M | Cellular and rodent models | [1] |
| Relative Potency | 100x more potent than selegiline | In vivo and in vitro studies | [1] |
Table 2: Phase 1 Clinical Trial Pharmacokinetics in Congenital Muscular Dystrophy (CMD) Patients
| Parameter | Value | Study Population | Reference |
| Age Range | 5-16 years | LAMA2-RD and COL6-RD patients | [12][13] |
| Number of Patients | 20 (10 LAMA2-RD, 10 COL6-RD) | LAMA2-RD and COL6-RD patients | [12][13] |
| Daily Oral Doses Tested | 0.02 to 0.08 mg/kg | LAMA2-RD and COL6-RD patients | [12][13] |
| Optimal Dose for Target Exposure | 0.06 mg/kg/day | LAMA2-RD and COL6-RD patients | [12][13] |
| Study Duration | 12 weeks of study drug | LAMA2-RD and COL6-RD patients | [12][13] |
| Outcome | Safe and well-tolerated; suitable PK profile | LAMA2-RD and COL6-RD patients | [13][14] |
Experimental Protocols
Investigating the GAPDH-Siah1 pathway and the effects of inhibitors like Omigapil requires specific molecular and cellular biology techniques. Detailed below are protocols for key assays.
Co-immunoprecipitation (Co-IP) for GAPDH-Siah1 Interaction
This technique is used to demonstrate a physical interaction between GAPDH and Siah1 in a cellular context and to show that Omigapil can disrupt this interaction.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293, neuronal cells) to ~80-90% confluency. Treat cells with an apoptotic stimulus (e.g., an NO donor like S-Nitrosoglutathione) in the presence or absence of Omigapil for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[15][16]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1-2 hours at 4°C on a rotator.[15][17] This step reduces non-specific binding of proteins to the beads. Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to one of the proteins of interest (e.g., anti-GAPDH antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[17]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-Siah1 antibody). A successful Co-IP will show a band for Siah1 in the sample immunoprecipitated with the GAPDH antibody.
Caption: Experimental workflow for Co-immunoprecipitation (Co-IP).
Nuclear Translocation Assay
This assay visualizes and quantifies the movement of GAPDH into the nucleus upon apoptotic stimulation. It can be performed using immunofluorescence microscopy or by cellular fractionation followed by Western blot.
Methodology (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips or in glass-bottom plates.[18] Treat cells with the apoptotic stimulus with or without Omigapil.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or serum). Incubate the cells with a primary antibody against GAPDH. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[19][20]
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images of the GAPDH signal (e.g., green channel) and the nuclear signal (e.g., blue channel). The translocation is quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the GAPDH signal in multiple cells.[18][21]
Caption: Experimental workflow for a nuclear translocation assay.
Cell Viability and Apoptosis Assays
A variety of assays can be used to quantify the extent of apoptosis and the protective effect of Omigapil.[22][23][24][25]
Methodologies:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, an indicator of late apoptosis or necrosis. Cytotoxicity is evaluated by measuring LDH activity in the culture medium.[4]
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[22][23] Cells are stained with fluorescently-labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) that are activated during apoptosis.[4] These assays typically use a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.[25]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[25]
Clinical Development and Future Directions
Omigapil was initially developed by Novartis and evaluated in clinical trials for Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), but development for these indications was terminated due to a lack of benefit.[1] Subsequently, Santhera Pharmaceuticals acquired the compound for development in the treatment of congenital muscular dystrophies (CMD), specifically LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD), where apoptosis is a known disease mechanism.[1][12]
A Phase 1 trial in pediatric patients with these forms of CMD established a favorable pharmacokinetic profile and demonstrated that Omigapil was safe and well-tolerated.[12][13][14][26] However, Santhera later announced the discontinuation of the program.[26]
Despite these setbacks, the targeting of the GAPDH-Siah1 pathway remains a compelling therapeutic strategy. The detailed understanding of this cell death cascade, facilitated by the robust experimental tools described herein, provides a solid foundation for the development of next-generation inhibitors. Future research may focus on identifying more potent or specific inhibitors of the GAPDH-Siah1 interaction and exploring their therapeutic potential in a wide range of diseases where NO-mediated apoptosis plays a pathogenic role, including neurodegenerative disorders, inflammatory conditions, and certain types of cancer.
References
- 1. Omigapil - Wikipedia [en.wikipedia.org]
- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 3. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. genecards.org [genecards.org]
- 10. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Co-immunoprecipitation assay [bio-protocol.org]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. Nuclear translocation assay [bio-protocol.org]
- 19. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 20. Automated Nuclear Translocation Assays [agilent.com]
- 21. idea-bio.com [idea-bio.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Apoptosis, cell viability and proliferation | Abcam [abcam.com]
- 24. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 25. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [se.promega.com]
- 26. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
